molecular formula C10H19NO2 B1444230 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol CAS No. 1495122-68-3

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol

Cat. No. B1444230
M. Wt: 185.26 g/mol
InChI Key: XQOOZCFJRUQRTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH 2” and "AlCl 2 H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The molecular formula of 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol is C10H19NO2 . The molecular weight is 185.26 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol are not fully detailed in the search results. The molecular weight is 185.26 .

Scientific Research Applications

1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Application Summary: This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

2. Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone (1-HCHPK) to Freshwater Microcrustaceans

  • Application Summary: This study assesses the acute and long-term toxicity of 1-HCHPK to freshwater microcrustaceans in environmentally relevant conditions using natural waters .
  • Methods of Application: The study involved assessing the acute and long-term toxicity of 1-HCHPK to freshwater microcrustaceans in environmentally relevant conditions using natural waters .
  • Results: The results showed that the acute toxicity of 1-HCHPK (L(E)C 50) to pelagic Thamnocephalus platyurus and Daphnia magna and benthic Heterocypris incongruens ranged between 27 and 55 mg/L .

3. Recent Advances in Synthetic Facets of Immensely Reactive Azetidines

  • Application Summary: This review article addresses the recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .
  • Methods of Application: The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
  • Results: The review discusses the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .

4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Application Summary: This research describes a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

5. Recent Advances in Synthetic Facets of Immensely Reactive Azetidines

  • Application Summary: This review article addresses the recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .
  • Methods of Application: The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
  • Results: The review discusses the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .

6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Application Summary: This research describes a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

properties

IUPAC Name

1-[(1-hydroxycyclohexyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-9-6-11(7-9)8-10(13)4-2-1-3-5-10/h9,12-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOOZCFJRUQRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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